Ethyl 2-hexadecyloctadecanoate
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Overview
Description
Ethyl 2-hexadecyloctadecanoate: is an organic compound with the molecular formula C36H72O2 and a molecular weight of 536.96 g/mol . It is an ester formed from the reaction of 2-hexadecyloctadecanoic acid and ethanol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-hexadecyloctadecanoate typically involves the esterification of 2-hexadecyloctadecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of This compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity, often involving the use of excess ethanol and removal of water by azeotropic distillation .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-hexadecyloctadecanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to and ethanol.
Transesterification: The ester can react with other alcohols to form different esters.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Reducing agents like .
Major Products Formed:
Hydrolysis: and ethanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: .
Scientific Research Applications
Ethyl 2-hexadecyloctadecanoate: has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in formulations of topical medications and cosmetics.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers.
Mechanism of Action
The mechanism of action of Ethyl 2-hexadecyloctadecanoate in biological systems involves its incorporation into lipid membranes, where it can influence membrane fluidity and function. It may also act as a precursor for the synthesis of other bioactive lipids. The molecular targets and pathways involved include lipid metabolism enzymes and signaling pathways related to lipid homeostasis .
Comparison with Similar Compounds
Ethyl 2-hexadecyloctadecanoate: can be compared with other long-chain fatty acid esters such as:
- Ethyl stearate
- Ethyl palmitate
- Ethyl oleate
Uniqueness:
- This compound has a longer carbon chain compared to ethyl stearate and ethyl palmitate , which may result in different physical properties and biological activities.
- Compared to ethyl oleate , which contains a double bond, This compound is fully saturated, leading to differences in reactivity and stability .
Properties
IUPAC Name |
ethyl 2-hexadecyloctadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72O2/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36(37)38-6-3)34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h35H,4-34H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHFYBURQHAWGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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